molecular formula C16H16Cl2S3 B14745977 1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) CAS No. 5409-97-2

1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)

Cat. No.: B14745977
CAS No.: 5409-97-2
M. Wt: 375.4 g/mol
InChI Key: LXYWYXAFEJTXNN-UHFFFAOYSA-N
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Description

1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) is an organic compound characterized by its unique structure, which includes multiple sulfide linkages and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) typically involves the reaction of bis(2-bromoethyl) sulfide with thiolates. The thiolates are generated in situ from the corresponding thiols in an alcohol or aqueous alcohol solution. The reaction conditions often include the use of a reflux condenser, a thermometer, and a magnetic stir bar. The reaction is carried out in a solution of ethanol with potassium hydroxide as a base .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with enhanced equipment and optimized reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) undergoes various types of chemical reactions, including:

    Oxidation: The sulfide linkages can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the sulfide linkages.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Compounds with broken sulfide linkages.

    Substitution: Products with substituted aromatic rings.

Scientific Research Applications

1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfide linkages and chlorinated aromatic rings allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]dibenzene: Similar structure but lacks the chlorinated aromatic rings.

    Bis(2-bromoethyl) sulfide: Precursor in the synthesis of the target compound.

    Sulfoxides and sulfones: Oxidized derivatives of the target compound.

Properties

CAS No.

5409-97-2

Molecular Formula

C16H16Cl2S3

Molecular Weight

375.4 g/mol

IUPAC Name

1-chloro-4-[2-[2-(4-chlorophenyl)sulfanylethylsulfanyl]ethylsulfanyl]benzene

InChI

InChI=1S/C16H16Cl2S3/c17-13-1-5-15(6-2-13)20-11-9-19-10-12-21-16-7-3-14(18)4-8-16/h1-8H,9-12H2

InChI Key

LXYWYXAFEJTXNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCSCCSC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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